5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

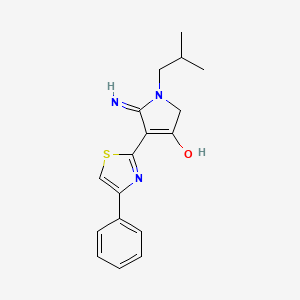

The compound 5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrolone core (1,2-dihydro-3H-pyrrol-3-one) with three key substituents:

- Isobutyl group at position 1: A branched alkyl chain that may improve lipophilicity and membrane permeability compared to linear or aromatic substituents.

This suggests that the thiazole-pyrrolone scaffold may play a role in targeting microbial pathways.

Properties

Molecular Formula |

C17H19N3OS |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

5-imino-1-(2-methylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

InChI |

InChI=1S/C17H19N3OS/c1-11(2)8-20-9-14(21)15(16(20)18)17-19-13(10-22-17)12-6-4-3-5-7-12/h3-7,10-11,18,21H,8-9H2,1-2H3 |

InChI Key |

SYSBYEYBFKXIOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

- Difference : Position 1 substituent is a 3-phenylpropyl group instead of isobutyl.

- Isobutyl’s branching may confer better metabolic stability compared to linear alkyl or arylalkyl chains .

Heterocyclic Ring Modifications

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

- Difference : Replaces the 4-phenylthiazole with a benzimidazole group.

- Impact: Benzimidazole’s larger aromatic system and additional nitrogen atoms increase hydrogen-bonding capacity (3 H-bond donors vs. The fluorophenyl group at position 1 enhances electron-withdrawing effects, which may stabilize the molecule against oxidative degradation .

Core Structure Variations

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Difference : Pyrazolone core instead of pyrrolone, with a benzothiazole substituent.

- Impact: Pyrazolone cores are associated with anti-inflammatory and analgesic activities, diverging from the antifungal focus of thiazole-pyrrolone derivatives.

Structural and Computational Insights

Crystallography and Conformational Analysis

- Thiazole-containing analogs (e.g., compounds in ) crystallize in triclinic systems with planar molecular conformations, except for fluorophenyl groups oriented perpendicularly. This orientation may influence packing efficiency and stability .

- Tools like ORTEP-3 (for crystal structure visualization) and Multiwfn (for electron density analysis) can elucidate noncovalent interactions, such as van der Waals forces between thiazole sulfur and target proteins .

Electronic and Steric Effects

- The amino group at position 5 in the target compound likely participates in hydrogen bonding, a feature absent in non-amino analogs.

- Isobutyl’s steric bulk may hinder interactions with larger binding pockets compared to smaller substituents (e.g., methyl groups).

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.